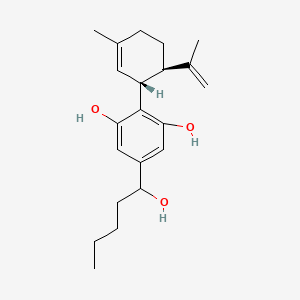

1''-Hydroxycannabidiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 1 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes, produced particularly by CYP1A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Effects

1''-Hydroxycannabidiol, a primary metabolite of cannabidiol (CBD), has been synthesized for research purposes. Tchilibon and Mechoulam (2000) achieved the first total synthesis of 7-hydroxycannabidiol, a metabolite of CBD, indicating its potential in pharmacological studies (Tchilibon & Mechoulam, 2000).

Therapeutic Applications in Epilepsy

Recent studies have explored the role of CBD and its metabolites in treating epilepsy. Malaca et al. (2021) developed a method for evaluating CBD and its metabolites in serum samples, which is crucial for therapeutic drug monitoring in the clinical management of patients with resistant epilepsy (Malaca et al., 2021).

Analytical Method Development for CBD and Metabolites

Kevin et al. (2020) established a method for quantifying CBD, THC, and their major phase I metabolites in human plasma. This methodology is pivotal for clinical trials involving CBD, providing insights into treatment adherence and pharmacokinetics (Kevin et al., 2020).

Chemogenomics-Knowledgebase Network Analysis

Bian et al. (2018) utilized chemogenomics-knowledgebase systems pharmacology analysis to identify potential targets, signaling pathways, and disease associations of CBD. This comprehensive approach aids in understanding CBD's therapeutic mechanisms at the molecular level (Bian et al., 2018).

Interaction with Receptors and Enzymes

Bisogno et al. (2001) investigated CBD's interaction with vanilloid receptors and proteins that inactivate anandamide. This research helps in understanding the pharmacological effects of CBD and its analogues (Bisogno et al., 2001).

Translational Research in Neuropsychiatry

Crippa et al. (2018) reviewed the experimental and clinical use of CBD in neuropsychiatry, highlighting its anxiolytic, antipsychotic, and neuroprotective properties. The review emphasizes CBD's potential in treating various neurological and psychiatric disorders (Crippa et al., 2018).

Cannabidiol's Role in Cancer Research

Seltzer et al. (2020) discussed CBD's potential as an anti-cancer drug, focusing on its mechanism of action and its applications in cancer therapy. This research underscores the growing interest in CBD's therapeutic benefits in oncology (Seltzer et al., 2020).

Propiedades

Nombre del producto |

1''-Hydroxycannabidiol |

|---|---|

Fórmula molecular |

C₂₁H₃₀O₃ |

Peso molecular |

330.46 |

Nombre IUPAC |

5-(1-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1 |

SMILES |

CCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.